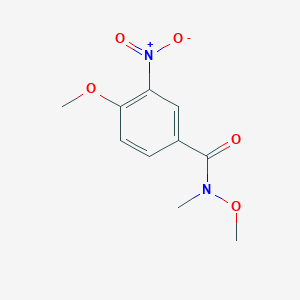

N,4-Dimethoxy-N-methyl-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,4-Dimethoxy-N-methyl-3-nitrobenzamide is a chemical compound with the molecular formula C10H12N2O5 and a molecular weight of 240.21 g/mol. This compound has gained attention in recent years for its potential implications in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethoxy-N-methyl-3-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by methylation and methoxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

N,4-Dimethoxy-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common nucleophiles for substitution reactions include halides and amines.

Major Products Formed

Oxidation: Formation of nitrobenzamide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Due to its biological activity, N,4-Dimethoxy-N-methyl-3-nitrobenzamide may serve as a lead compound for developing new therapeutic agents targeting specific diseases. Its structure suggests potential interactions with various molecular targets involved in inflammation and pain pathways.

Case Study: Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. For instance, studies have shown that derivatives of nitrobenzamide can inhibit pro-inflammatory cytokines, suggesting that this compound might possess similar properties.

Biological Interaction Studies

The compound's ability to interact with various biological targets makes it a subject of interest in pharmacological studies. Interaction studies focus on its binding affinity to enzymes and receptors involved in critical biological processes.

Table 1: Biological Targets and Activities

| Biological Target | Activity Observed | Reference |

|---|---|---|

| COX-2 Enzyme | Inhibition | |

| TNF-α | Modulation | |

| IL-6 | Inhibition |

Synthetic Applications

This compound can be synthesized through various methods, making it a versatile intermediate in organic synthesis. Its unique structure allows for multiple chemical transformations.

Synthetic Routes

The synthesis typically involves the nitration of methoxy-substituted benzamides followed by methylation reactions. This process can be optimized for industrial applications to enhance yield and purity.

Table 2: Comparison of Related Compounds

| Compound Name | Key Features |

|---|---|

| N-benzyl-4-methyl-3-nitrobenzamide | Lacks methoxy groups; similar biological activity |

| N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide | Contains methoxy on the benzyl moiety; different reactivity |

| N-(4-methoxybenzyl)-3-nitrobenzamide | Lacks methyl group on the amide nitrogen; unique properties |

Safety and Toxicology Considerations

While exploring the applications of this compound, it is crucial to consider safety data regarding its handling and potential hazards. Preliminary data suggest that compounds with nitro groups may pose toxicity risks; therefore, appropriate safety measures should be implemented during research and application.

Wirkmechanismus

The mechanism of action of N,4-Dimethoxy-N-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can also influence the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,4-Dimethoxy-N-methylbenzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

N-Methyl-3-nitrobenzamide: Lacks the methoxy groups, affecting its solubility and interaction with molecular targets.

4-Methoxy-N-methyl-3-nitrobenzamide: Lacks one methoxy group, leading to variations in its chemical and biological properties.

Uniqueness

N,4-Dimethoxy-N-methyl-3-nitrobenzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

N,4-Dimethoxy-N-methyl-3-nitrobenzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, focusing on its interactions with various molecular targets, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Chemical Formula : C11H12N2O4

- Functional Groups : Presence of a nitro group (-NO2), two methoxy groups (-OCH3), and a methyl group (-CH3) attached to a benzamide structure.

These substituents significantly influence the compound's chemical reactivity and biological properties, enhancing its lipophilicity and potential membrane permeability.

The biological activity of this compound is attributed to several mechanisms:

- Redox Reactions : The nitro group can participate in redox reactions, which may lead to the formation of reactive intermediates that interact with cellular components.

- Protein Interactions : The benzamide core facilitates binding to various proteins and enzymes, potentially modulating their activity.

- Inflammation Modulation : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such effects.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic activities. Interaction studies suggest that this compound may modulate pathways associated with pain perception and inflammation management.

Case Studies

- In Vitro Studies : In laboratory settings, compounds structurally related to this compound were shown to inhibit pro-inflammatory cytokine production in activated macrophages, indicating a potential role in treating inflammatory diseases.

- Animal Models : Preliminary studies involving animal models have suggested that this compound may reduce edema and pain responses when administered at specific dosages.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-benzyl-4-methyl-3-nitrobenzamide | Lacks methoxy groups | Similar anti-inflammatory effects |

| N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide | Contains methoxy on the benzyl moiety | Different reactivity profiles |

| N-(4-methoxybenzyl)-3-nitrobenzamide | Lacks methyl group on the amide nitrogen | Unique properties affecting activity |

This comparative analysis highlights how the unique combination of substituents in this compound may confer specific advantages over other compounds in therapeutic applications.

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by this compound.

- Clinical Trials : Investigating its efficacy and safety in human subjects for potential therapeutic uses.

- Formulation Development : Exploring different formulations (e.g., nanoparticles) that may enhance bioavailability and therapeutic outcomes.

Eigenschaften

IUPAC Name |

N,4-dimethoxy-N-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-11(17-3)10(13)7-4-5-9(16-2)8(6-7)12(14)15/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWMVTSQULHJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.